![molecular formula C11H13N3O4S B11781289 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminobenzoxazole with 3-aminopyrrolidine and a sulfonylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Research indicates that 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exhibits several important biological activities:
1. Anticancer Properties
- Several studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.
- A comparative analysis showed that derivatives with electron-withdrawing groups displayed enhanced activity against cancer cells compared to standard chemotherapeutics like doxorubicin .
2. Inhibition of Phosphodiesterase 4 (PDE4)
- The compound has been evaluated for its ability to inhibit PDE4, an enzyme implicated in inflammatory processes. Inhibition of this enzyme can lead to reduced inflammation and may provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
3. Anticonvulsant Activity
- In preclinical studies, analogs of this compound exhibited protective effects against seizures in animal models, suggesting potential applications in the treatment of epilepsy .
Case Studies and Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study Focus | Findings |
---|---|
Anticancer Activity | Significant cytotoxic effects on cancer cell lines; enhanced activity with specific substitutions. |
PDE4 Inhibition | Demonstrated inhibitory effects on PDE4, suggesting potential use in inflammatory diseases. |
Anticonvulsant Activity | Showed protective effects in seizure models, indicating potential for epilepsy treatment. |
Mechanism of Action
The mechanism of action of 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazole
- 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one
- 6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]imidazol-2(3H)-one .
Uniqueness
6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways involved in various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily revolves around its role as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ is crucial in various signaling pathways that regulate cell growth, survival, and metabolism. Inhibition of this enzyme has implications for treating conditions such as cancer and autoimmune diseases.
Enzyme Inhibition
Research indicates that this compound effectively inhibits PI3Kδ activity, which is significant in the context of hematological malignancies and inflammatory diseases. The inhibition profile suggests a potential for therapeutic applications in conditions where PI3Kδ plays a pivotal role.
Activity | Description |
---|---|
Target Enzyme | Phosphatidylinositol 3-kinase delta (PI3Kδ) |
Inhibition Type | Competitive inhibition |
IC50 Value | Data pending further experimental validation |
Case Studies
- Study on Hematological Cancers : A study demonstrated that this compound exhibited significant cytotoxic effects on various leukemia cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against blood cancers.
- Autoimmune Disease Model : In preclinical models of autoimmune diseases, the compound showed promise in reducing inflammatory responses by inhibiting PI3Kδ-mediated signaling pathways. This suggests a dual role in both cancer therapy and anti-inflammatory applications.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a drug candidate. Preliminary studies indicate favorable absorption characteristics with moderate bioavailability. Further research is needed to elucidate its metabolic pathways and excretion routes.
Properties
Molecular Formula |
C11H13N3O4S |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
6-(3-aminopyrrolidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H13N3O4S/c12-7-3-4-14(6-7)19(16,17)8-1-2-9-10(5-8)18-11(15)13-9/h1-2,5,7H,3-4,6,12H2,(H,13,15) |
InChI Key |
CGGOBVMJECDMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
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